![molecular formula C20H17ClN4O B2377292 N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-36-0](/img/structure/B2377292.png)
N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolopyrimidines. Pyrazolopyrimidines are a type of nitrogen-containing heterocycles that are found in a variety of biological active compounds . They have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer activities .
Synthesis Analysis
The synthesis of pyrazolopyrimidines usually involves the reaction of amines with other organic compounds. For example, one study reported the synthesis of novel fused pyrrolopyrimidine derivatives as promising antioxidant and anti-inflammatory agents . Another study reported the synthesis of a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines using a copper-catalyzed approach .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrimidine ring fused with a pyrazole ring. The presence of various substituents on the rings, such as the 4-chlorophenyl, 2-methoxyphenyl, and methyl groups in the given compound, can significantly influence its physical and chemical properties as well as its biological activity .Chemical Reactions Analysis
The chemical reactions of pyrazolopyrimidines largely depend on the nature and position of the substituents on the rings. The reactivity of these compounds can be influenced by factors such as steric hindrance and electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidines, such as their solubility, melting point, and stability, can be influenced by the nature and position of the substituents on the rings .Applications De Recherche Scientifique
Anticancer and Antimicrobial Activities
- Synthesis and Biological Activity : A study outlined the synthesis and moderate anticancer activity of a structurally similar compound, highlighting its potential in developing new therapeutic agents (Lu Jiu-fu et al., 2015).
- Enaminones as Building Blocks : Enaminones were synthesized and shown to possess antitumor and antimicrobial activities, demonstrating the versatility of pyrazolo[1,5-a]pyrimidin derivatives in drug development (S. Riyadh, 2011).
Enzyme Inhibition and Pharmacological Evaluation
- A3 Adenosine Receptor Antagonists : Compounds based on the pyrazolo[1,5-a]pyrimidin structure were designed as A3 adenosine receptor antagonists, showing high affinity and selectivity, which could be beneficial in treating neurological conditions (L. Squarcialupi et al., 2013).
Structural and Synthesis Studies
- Synthesis and Structural Analysis : Research has been conducted on the synthesis of 1-arylpyrazolo[3,4-d]pyrimidine derivatives, containing an amide moiety, which could serve as a foundation for further exploration of their pharmacological properties (Ju Liu et al., 2016).
- Antiviral Activity : Certain pyrazolo[3,4-d]pyrimidine analogues have been identified for their antiviral activity, showcasing the compound's potential in developing new antiviral drugs (N. Saxena et al., 1990).
Fluorescent Probes and Functional Materials
- Fluorophores Development : Research involving 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores points towards applications in creating fluorescent probes for biological and environmental detection (Juan C Castillo et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by pyrazolopyrimidines, these compounds represent promising candidates for the development of new therapeutic agents. Future research could focus on the design and synthesis of novel pyrazolopyrimidine derivatives with enhanced biological activities and improved safety profiles .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-11-19(24-15-9-7-14(21)8-10-15)25-20(23-13)17(12-22-25)16-5-3-4-6-18(16)26-2/h3-12,24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIESRMOXWSIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

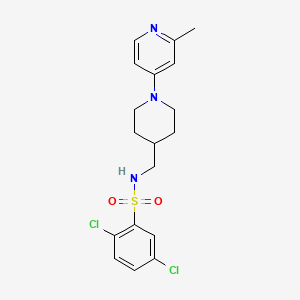
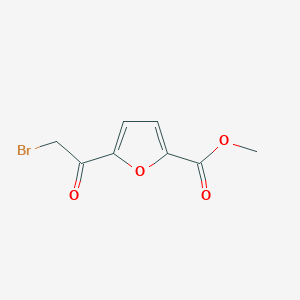
![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)
![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)
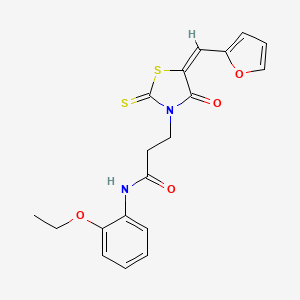

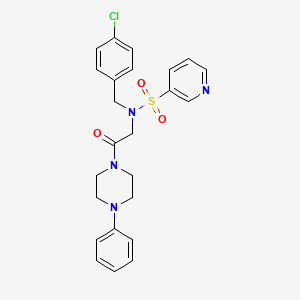
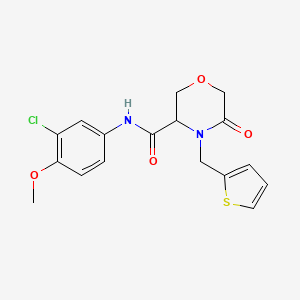
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)
![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)